molecular formula C16H12N2O3 B13890658 phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate

phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate

Cat. No.: B13890658
M. Wt: 280.28 g/mol
InChI Key: QIQAFBXPCFYNDS-UHFFFAOYSA-N
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Description

Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 4-phenyl-1,3-oxazole-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-(5-methyl-1,2,4-oxadiazol-3-yl)carbamate
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
  • 4-(2-methyl-1,3-oxazol-5-yl)phenyl carbamate

Uniqueness

Phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

phenyl N-(4-phenyl-1,3-oxazol-2-yl)carbamate

InChI

InChI=1S/C16H12N2O3/c19-16(21-13-9-5-2-6-10-13)18-15-17-14(11-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

QIQAFBXPCFYNDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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